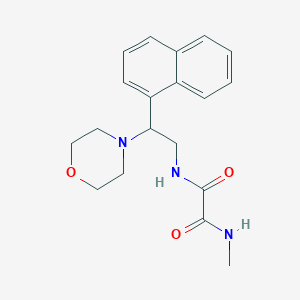

N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide" is a member of the oxalamide class, which includes ligands that have shown significant potential in catalyzing coupling reactions. These ligands have been particularly effective in the presence of copper catalysts, facilitating the amination of aryl halides with primary amines and ammonia under mild conditions .

Synthesis Analysis

The synthesis of related compounds involves the use of naphthalen-1-yl and alkyl oxalamides as ligands in copper-catalyzed aryl amination reactions. These reactions can proceed at temperatures as low as 50°C with minimal amounts of Cu2O and the ligand, demonstrating the efficiency of these compounds in synthetic chemistry . Additionally, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists, which share structural similarities with the oxalamide class, has been reported. These compounds require a basic amine and an ethylenoxy spacer for optimal activity, indicating the importance of these functional groups in the synthesis of biologically active molecules .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, has been characterized by various techniques including NMR, IR, HRMS, and X-ray single-crystal diffraction. These compounds exhibit complex three-dimensional structures stabilized by hydrogen bonds and π-π stacking interactions. The morpholine ring often adopts a chair conformation, which is a common feature in these molecules .

Chemical Reactions Analysis

The oxalamide ligands have been shown to be highly effective in coupling reactions, particularly in the amination of (hetero)aryl iodides and bromides. The reactions facilitated by these ligands are not only efficient but also versatile, accommodating a wide range of coupling partners. This versatility is crucial for the synthesis of various (hetero)aryl amines, which are important in medicinal chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide" are not detailed in the provided papers, related compounds have been shown to possess good physicochemical properties. For instance, compound 28, a 1-arylpyrazole, was selected as a clinical candidate due to its favorable safety and ADME (absorption, distribution, metabolism, and excretion) profile, in addition to its potent biological activity . The crystal structure analysis of a related compound revealed a density of 1.414 g/cm³, which provides insight into the compound's solid-state properties .

Scientific Research Applications

Blockade of Sigma 1 Receptors and Neuropathy

Research by Paniagua et al. (2016) demonstrated the efficacy of a novel selective sigma 1 receptor (σ1R) antagonist in modifying signs of neuropathy in Zucker diabetic fatty (ZDF) rats, a type 2 diabetes model. This antagonist could be related to the structural family of N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide and underscores the potential therapeutic applications in neuropathic pain management (Paniagua et al., 2016).

Telomere Targeting in Pancreatic Cancer

Micco et al. (2013) highlighted the design of naphthalene diimide derivatives, closely related to the structure of interest, as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds demonstrated significant potency against the MIA PaCa-2 pancreatic cancer cell line, suggesting a novel approach for targeting cancer cell proliferation through telomere stabilization mechanisms (Micco et al., 2013).

Antimicrobial Potential

A study by Ranjith et al. (2014) on the synthesis, growth, and characterization of 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol, a compound sharing a morpholine group with the chemical of interest, revealed its potential as an antimicrobial agent. This work supports the investigation of morpholine-naphthalene derivatives for their antimicrobial activities, offering a foundation for developing new antimicrobial compounds (Ranjith et al., 2014).

Palladium-Catalyzed Dearomatization

Xie et al. (2013) discussed the mechanisms of a palladium-catalyzed dearomatization reaction involving chloromethylnaphthalene and the cyclic amine morpholine. This research contributes to the understanding of complex chemical reactions involving naphthalene derivatives and cyclic amines, which are relevant to the chemical structure (Xie et al., 2013).

properties

IUPAC Name |

N-methyl-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-20-18(23)19(24)21-13-17(22-9-11-25-12-10-22)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,17H,9-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQWWXHCASEPIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)

![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)